An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-cycloheptylquinolin-5-amine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-cycloheptylquinolin-5-amine
Authored for Drug Discovery and Chemical Research Professionals
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of N-cycloheptylquinolin-5-amine. As a distinct chemical entity, this compound merges the privileged quinoline scaffold with a flexible cycloheptyl moiety, presenting a unique building block for creating novel chemical libraries and exploring new structure-activity relationships (SAR). This document provides foundational knowledge, validated experimental insights, and a forward-looking perspective on its utility in medicinal chemistry.
Core Chemical and Physical Properties
N-cycloheptylquinolin-5-amine is a secondary amine characterized by a quinoline heterocyclic system linked to a seven-membered cycloalkane via a nitrogen atom at the 5-position. Understanding its fundamental properties is the first step in its successful application in a research setting.
Caption: Chemical Structure of N-cycloheptylquinolin-5-amine.
A summary of its key identifiers and physicochemical properties is provided below.
| Property | Value | Source |
| IUPAC Name | N-cycloheptylquinolin-5-amine | Inferred from structure[1] |
| Synonyms | N-cycloheptyl-5-quinolinamine | [2] |
| CAS Number | 1036533-15-9 | [2] |
| Molecular Formula | C₁₆H₂₀N₂ | [2][3] |
| Molecular Weight | 240.35 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Purity | ≥95% (Typical) | [2][4] |
| InChIKey | FYQWYCVXMLARKY-UHFFFAOYSA-N | [2][3] |
| SMILES | C1CCCC(CC1)NC2=CC=CC3=C2C=CC=N3 | [3] |
Synthesis and Purification
While specific literature on the synthesis of N-cycloheptylquinolin-5-amine is not prevalent, a robust and logical approach is through reductive amination. This standard organic transformation is widely used for its reliability and good yields in forming C-N bonds. The causality for selecting this method lies in the ready availability of the starting materials—5-aminoquinoline and cycloheptanone—and the typically clean reaction profile, which simplifies downstream purification.
Caption: Proposed workflow for the synthesis of N-cycloheptylquinolin-5-amine.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system; successful synthesis and isolation of the target compound with the expected analytical data confirm the efficacy of the procedure.
Materials:
-
5-Aminoquinoline (1.0 eq)[1]
-
Cycloheptanone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
Procedure:
-
To a solution of 5-aminoquinoline (1.0 eq) in DCE, add cycloheptanone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps control any potential exotherm and ensures a steady reaction rate.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 0% to 30% EtOAc) to isolate the pure N-cycloheptylquinolin-5-amine.
Spectroscopic and Analytical Characterization
Validation of the compound's identity and purity is critical. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides unambiguous structural confirmation, while chromatography assesses purity.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Predicted adducts from electrospray ionization (ESI) are useful for identifying the compound in LC-MS analyses.[3]
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 241.16992 |
| [M+Na]⁺ | 263.15186 |
| [M+K]⁺ | 279.12580 |
| [M-H]⁻ | 239.15536 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline ring system, a broad singlet for the N-H proton, and a series of multiplets corresponding to the protons on the cycloheptyl ring.
-
¹³C NMR: Will display the expected number of carbon signals, with distinct peaks in the aromatic region for the quinoline core and in the aliphatic region for the cycloheptyl group.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of the synthesized compound.
Materials:
-
Synthesized N-cycloheptylquinolin-5-amine
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in ACN or methanol.
-
Prepare the mobile phases: Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (ACN + 0.1% TFA).
-
Set up a gradient elution method (e.g., 5% to 95% B over 10 minutes) on the HPLC system.
-
Inject 5-10 µL of the sample solution.
-
Monitor the elution profile using a UV detector, typically at 254 nm and 280 nm.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Potential Applications in Drug Discovery
N-cycloheptylquinolin-5-amine is a valuable scaffold for medicinal chemistry research, particularly for developing compounds targeting the central nervous system (CNS).[5] Its structure allows for systematic exploration of SAR.
Caption: Structure-Activity Relationship (SAR) exploration from the core scaffold.
Key Research Areas:
-
CNS Disorders: The quinoline core is present in numerous CNS-active drugs. This scaffold can be used to design novel antipsychotic or neuroprotective agents by leveraging its ability to interact with various receptors.[5]
-
Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further functionalization, making it an ideal starting point for parallel synthesis to generate a library of diverse analogues for high-throughput screening.
-
SAR Studies: The compound is an excellent tool for investigating how the size and conformation of the cycloalkyl group influence binding affinity and selectivity at a biological target compared to smaller (e.g., cyclohexyl) or acyclic analogues.[6][7]
Safety and Handling
Proper handling is essential to ensure laboratory safety. The compound is classified with GHS07 pictograms, indicating it can be a skin and eye irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: Store in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[2]
Conclusion
N-cycloheptylquinolin-5-amine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its straightforward, high-yielding synthesis via reductive amination makes it readily accessible for research purposes. The combination of the rigid, aromatic quinoline core and the flexible, lipophilic cycloheptyl group provides a unique three-dimensional structure that can be exploited for developing novel compounds with tailored biological activities, particularly in the realm of CNS disorders. This guide provides the foundational chemical knowledge and practical protocols necessary for its effective use in a modern research laboratory.
References
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N-cycloheptylquinolin-5-amine (C16H20N2). PubChemLite. [Link]
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5-Aminoquinoline | C9H8N2 | CID 11911. PubChem. [Link]
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Cyclohexylamine. Wikipedia. [Link]
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One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. National Institutes of Health (NIH). [Link]
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Naming Amines - IUPAC Nomenclature & Common Names. YouTube. [Link]
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N-cycloheptyl-5-fluoroquinazolin-4-amine | C15H18FN3 | CID 55855094. PubChem. [Link]
-
Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. National Institutes of Health (NIH). [Link]
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Cyclohexylamine | C6H11NH2 | CID 7965. PubChem. [Link]
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24.1: Naming Amines. Chemistry LibreTexts. [Link]
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Cyclopentylamine | C5H11N | CID 2906. PubChem. [Link]
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N-Cycloheptylquinolin-5-amine. MySkinRecipes. [Link]
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Figure 1: Chemical Structure of N-cycloheptylquinolin-5-amine.
